WZ4003

描述

WZ4003 是一种高度特异性的 NUAK 激酶抑制剂,特别是 NUAK1 和 NUAK2,它们属于 AMP 活化蛋白激酶家族。这些激酶由肝激酶 B1 肿瘤抑制蛋白激酶激活。 This compound 在抑制这些激酶的活性方面显示出巨大潜力,对 NUAK1 的 IC50 值为 20 纳摩尔,对 NUAK2 的 IC50 值为 100 纳摩尔 .

准备方法

合成路线和反应条件

WZ4003 可以通过多步合成过程合成,该过程涉及 5-氯-2-(2-甲氧基-4-(4-甲基哌嗪-1-基)苯胺基)嘧啶与 3-(4-氨基苯氧基)丙酸的反应。 反应条件通常涉及使用有机溶剂,如二甲亚砜和乙醇,并通过温和加热和超声处理来增强溶解度 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件以确保高产率和纯度。 该化合物通常储存在 -20°C 下以保持其稳定性并防止降解 .

化学反应分析

反应类型

WZ4003 主要经历磷酸化反应,在该反应中,它抑制肌球蛋白磷酸酶靶向亚基 1 (MYPT1) 在丝氨酸 445 处的磷酸化。 这种抑制是由 NUAK1 介导的 .

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂包括三磷酸腺苷 (ATP) 和各种激酶底物。 反应通常在 30°C 的含有镁离子的缓冲溶液中进行 .

形成的主要产物

This compound 与 NUAK1 反应形成的主要产物是非磷酸化形式的 MYPT1。 这种磷酸化抑制导致细胞迁移、侵袭和增殖减少 .

科学研究应用

WZ4003 selectively inhibits NUAK1 and NUAK2 without significant inhibition of other kinases, making it a valuable tool for studying the roles of these kinases in various biological processes. Notably, it has demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including U2OS cells .

Cancer Research

This compound has been extensively studied for its anticancer properties. It inhibits the proliferation of cancer cells and enhances the efficacy of other treatments.

- Case Study : In a study involving various cancer cell lines (MNK45, U251, A549, NCI-H460), this compound was combined with ULK1 inhibitors to assess synergistic effects on cell death. The combination treatment resulted in significantly enhanced apoptosis compared to either treatment alone .

Cell Migration and Invasion Studies

This compound is utilized to investigate mechanisms underlying cancer metastasis.

- Data Table : Effects of this compound on Cell Migration and Invasion

| Cell Line | Treatment | Effect on Migration/Invasion |

|---|---|---|

| U2OS | This compound | Significant inhibition |

| MEF | This compound | Comparable to NUAK1 knockout |

In vitro assays demonstrated that this compound impairs the invasive potential of U2OS cells in three-dimensional invasion assays .

Neuroscience

Recent studies have explored the role of this compound in neurodegenerative diseases.

- Case Study : Application of this compound on human brain slice cultures resulted in a reduction of phosphorylated tau protein (p-tau Ser356), potentially indicating therapeutic effects for Alzheimer's disease . This study highlights differential responses between mouse and human brain tissues.

Summary of Findings

This compound serves as a powerful chemical probe for investigating the biological roles of NUAK kinases across various fields:

- Cancer Therapeutics : Enhances sensitivity to other anticancer agents.

- Cell Biology : Provides insights into mechanisms of cell migration and invasion.

- Neuroscience Research : Offers potential pathways for treating neurodegenerative diseases through tau modulation.

作用机制

WZ4003 通过选择性抑制 NUAK1 和 NUAK2 激酶的活性发挥其作用。这些激酶参与 MYPT1 的磷酸化,MYPT1 调节各种细胞过程,如细胞迁移、侵袭和增殖。 通过抑制 MYPT1 的磷酸化,this compound 有效地减少了这些细胞活动 .

相似化合物的比较

WZ4003 对 NUAK1 和 NUAK2 激酶具有高度特异性,这一点是独一无二的。其他类似化合物包括:

生物活性

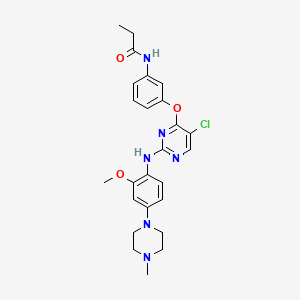

WZ4003 is a potent and selective inhibitor of the NUAK1 and NUAK2 kinases, which are part of the AMP-activated protein kinase (AMPK) family. Its chemical structure is defined as N-3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide, and it has an IC50 of 20 nM for NUAK1 and 100 nM for NUAK2, indicating its high specificity for these targets while exhibiting minimal inhibition against a broad range of other kinases .

This compound primarily functions by inhibiting the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1), a substrate of NUAK1, at serine 445. This inhibition is crucial for regulating various cellular processes, including cell proliferation, migration, and invasion . The compound has been shown to significantly reduce the viability of cancer cells, particularly in non-small cell lung cancer (NSCLC) models, by enhancing their sensitivity to gefitinib, an epidermal growth factor receptor (EGFR) inhibitor .

Inhibition Profiles

This compound demonstrates a selective inhibition profile:

| Kinase | IC50 (nM) |

|---|---|

| NUAK1 | 20 |

| NUAK2 | 100 |

| Other Kinases (139 tested) | No significant inhibition |

This selectivity allows researchers to use this compound as a chemical probe to study the biological roles of NUAK kinases without interference from other kinases .

Effects on Cancer Cell Lines

In studies involving NSCLC cell lines, this compound has been shown to:

- Enhance Sensitivity to Gefitinib : Cells treated with this compound exhibited increased sensitivity to gefitinib, especially when ARK5 (a kinase involved in drug resistance) was knocked down. This suggests that this compound may help overcome acquired resistance to gefitinib by modulating ARK5 activity and inhibiting epithelial-to-mesenchymal transition (EMT) .

- Inhibit Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines, including U2OS cells. This effect is attributed to its ability to inhibit NUAK-mediated pathways that promote cell growth and survival .

Study on NSCLC Resistance Mechanisms

A pivotal study examined the role of this compound in sensitizing NSCLC cells to gefitinib. The researchers found that:

- Cell Viability : Treatment with this compound at concentrations above 2.5 μM reduced cell viability significantly.

- Synergistic Effects : Pre-treatment with this compound followed by gefitinib led to a marked decrease in cell viability compared to gefitinib alone.

- EMT Regulation : this compound treatment resulted in increased E-cadherin and decreased vimentin expression, indicating a suppression of EMT processes associated with drug resistance .

Migration and Invasion Studies

This compound's effects were also studied in terms of cellular migration and invasion:

- Wound Healing Assay : In mouse embryonic fibroblasts (MEFs), this compound administration inhibited migration similarly to NUAK1 knockout models.

- Invasion Assay : The compound impaired the invasive potential of U2OS cells in three-dimensional culture systems, further confirming its role in regulating cellular motility through NUAK inhibition .

属性

IUPAC Name |

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGJBAUIGHSMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110474 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-58-3 | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WZ4003 functions as a potent and selective inhibitor of NUAK1 and NUAK2 kinases. [, ] These kinases are part of the AMPK family and are activated by the tumor suppressor LKB1. [] By inhibiting NUAK kinases, this compound disrupts their downstream signaling pathways involved in cell survival, proliferation, adhesion, and polarity. [, ]

A: Studies have shown that this compound can induce cell cycle arrest, primarily affecting the S-phase and mitosis. [] This arrest is linked to this compound's inhibition of NUAK1, a kinase that appears to play a role in S-phase progression. []

A: While the provided research doesn't delve into the specifics of this compound's structure-activity relationship, it does highlight a key mutation (A195T) in NUAK1 that confers resistance to this compound. [] This suggests that the amino acid at position 195 in NUAK1 plays a critical role in this compound binding and that modifications around this binding site could influence selectivity. Further research focusing on analogs and structural modifications is needed to fully elucidate the SAR.

A: Preclinical studies have shown that this compound inhibits the growth and invasive potential of various cancer cell lines, including U2OS osteosarcoma cells [] and prostate cancer cells. [, ] Furthermore, this compound has demonstrated synergistic effects with gefitinib in non-small cell lung cancer cells, overcoming acquired resistance to gefitinib. [] These findings warrant further investigation into its potential as an anticancer agent.

A: Research indicates that this compound can lower the levels of phosphorylated tau at serine 356 (p-tau Ser356). [] This is significant because p-tau Ser356 is implicated in Alzheimer’s disease (AD) progression due to its association with tau accumulation and neurofibrillary tangle formation. [, ]

A: this compound has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) to a similar extent as observed in NUAK1 knockout models. [] This suggests that NUAK1 activity is crucial for cell migration, and this compound's inhibitory action on this kinase disrupts this process. []

A: this compound serves as a valuable chemical probe for dissecting the biological roles of NUAK kinases. [] Its use in research spans investigating NUAK1's role in various cellular processes, including cell migration, proliferation, and tau phosphorylation. [, , ] Additionally, its potential as an anti-cancer agent and its effects on tau pathology make it a promising compound for further preclinical and potentially clinical development. [, , ]

A: Yes, this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 across various cell lines tested. [] This phosphorylation event is known to be mediated by NUAK1, further corroborating this compound's role as a NUAK1 inhibitor. []

A: Research has unveiled an intricate interplay between this compound, NUAK1, and the SCFβTrCP E3 ubiquitin ligase complex. Inhibition of NUAK1 by this compound disrupts the phosphorylation cascade that typically leads to NUAK1 degradation by the SCFβTrCP complex. [] This interplay highlights the complex regulation of NUAK1 levels within the cell cycle. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。